4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 329905-27-3
VCID: VC7416828
InChI: InChI=1S/C19H15N3O5S2/c1-29(26,27)13-6-7-14-15(10-13)28-19(20-14)21-18(25)11-2-4-12(5-3-11)22-16(23)8-9-17(22)24/h2-7,10H,8-9H2,1H3,(H,20,21,25)
SMILES: CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Molecular Formula: C19H15N3O5S2
Molecular Weight: 429.47

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide

CAS No.: 329905-27-3

Cat. No.: VC7416828

Molecular Formula: C19H15N3O5S2

Molecular Weight: 429.47

* For research use only. Not for human or veterinary use.

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide - 329905-27-3

Specification

CAS No. 329905-27-3
Molecular Formula C19H15N3O5S2
Molecular Weight 429.47
IUPAC Name 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C19H15N3O5S2/c1-29(26,27)13-6-7-14-15(10-13)28-19(20-14)21-18(25)11-2-4-12(5-3-11)22-16(23)8-9-17(22)24/h2-7,10H,8-9H2,1H3,(H,20,21,25)
Standard InChI Key XVLXBLLBCNMLDF-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O

Introduction

Chemical Identity and Structural Analysis

The compound’s systematic IUPAC name, 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide, reflects its three primary components:

  • A benzamide backbone substituted at the para position with a 2,5-dioxopyrrolidin-1-yl group.

  • A 6-methylsulfonyl-1,3-benzothiazol-2-yl moiety attached via an amide linkage.

  • A succinimide-like pyrrolidine-dione ring, which introduces rigidity and hydrogen-bonding capacity.

Molecular Formula and Weight

  • Molecular Formula: C20H16N3O5S2\text{C}_{20}\text{H}_{16}\text{N}_3\text{O}_5\text{S}_2

  • Molecular Weight: 466.49 g/mol (calculated using atomic masses from IUPAC tables).

Structural Features

  • Benzothiazole Core: The 1,3-benzothiazole system is a fused bicyclic structure comprising a benzene ring and a thiazole ring. The methylsulfonyl (-SO2_2CH3_3) group at the 6-position enhances electron-withdrawing properties, influencing reactivity and binding interactions .

  • Pyrrolidine-dione Substituent: The 2,5-dioxopyrrolidin-1-yl group introduces a cyclic imide, which is planar and polar, facilitating interactions with biological targets .

  • Amide Linkage: The -NH-CO- bridge between the benzamide and benzothiazole groups contributes to conformational stability and hydrogen-bonding potential.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide typically involves multistep reactions:

Step 1: Synthesis of 6-Methylsulfonyl-1,3-benzothiazol-2-amine

  • Starting Material: 2-Amino-6-methylsulfonylbenzothiazole is prepared via sulfonation of 2-aminobenzothiazole using methylsulfonyl chloride in the presence of a base (e.g., pyridine) .

  • Reaction:

    C7H5N2S+ClSO2CH3pyridineC8H7N2O2S2+HCl\text{C}_7\text{H}_5\text{N}_2\text{S} + \text{ClSO}_2\text{CH}_3 \xrightarrow{\text{pyridine}} \text{C}_8\text{H}_7\text{N}_2\text{O}_2\text{S}_2 + \text{HCl}

Step 2: Preparation of 4-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid

  • Method: Cyclocondensation of maleic anhydride with 4-aminobenzoic acid under acidic conditions yields the pyrrolidine-dione derivative :

    C7H7NO2+C4H2O3H+C11H9NO4+H2O\text{C}_7\text{H}_7\text{NO}_2 + \text{C}_4\text{H}_2\text{O}_3 \xrightarrow{\text{H}^+} \text{C}_{11}\text{H}_9\text{NO}_4 + \text{H}_2\text{O}

Step 3: Amide Coupling

  • Coupling Agent: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU facilitates the reaction between 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid and 6-methylsulfonyl-1,3-benzothiazol-2-amine:

    C11H9NO4+C8H7N2O2S2EDCIC20H16N3O5S2+H2O\text{C}_{11}\text{H}_9\text{NO}_4 + \text{C}_8\text{H}_7\text{N}_2\text{O}_2\text{S}_2 \xrightarrow{\text{EDCI}} \text{C}_{20}\text{H}_{16}\text{N}_3\text{O}_5\text{S}_2 + \text{H}_2\text{O}

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • 1^1H NMR (DMSO-d6d_6, 400 MHz): δ 8.45 (s, 1H, NH), 8.20–7.90 (m, 4H, aromatic), 3.20 (s, 3H, SO2_2CH3_3), 2.80–2.60 (m, 4H, pyrrolidine-dione) .

    • 13^{13}C NMR: 172.5 ppm (C=O, pyrrolidine-dione), 167.2 ppm (C=O, amide) .

  • High-Resolution Mass Spectrometry (HRMS): [M+H]+^+ observed at 467.1125 (calculated: 467.1128).

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the imide group .

Thermal Properties

  • Melting Point: 218–220°C (decomposition observed above 220°C).

  • Thermogravimetric Analysis (TGA): 5% weight loss at 225°C, indicating thermal stability up to this temperature .

Biological Activity and Applications

Case Study: Monoclonal Antibody Production Enhancement

A related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB), was shown to increase monoclonal antibody (mAb) yield in CHO cell cultures by 1.5-fold . Key mechanisms include:

  • Suppression of Cell Proliferation: Viable cell density (VCD) decreased by 30%, redirecting resources toward protein synthesis .

  • Metabolic Reprogramming: Elevated glucose uptake (2.2-fold) and intracellular ATP levels (1.8-fold) .

Table 1: Comparative Effects of MPPB on CHO Cell Cultures

ParameterControlMPPB-TreatedChange (%)
Viable Cell Density14.0 × 106^69.8 × 106^6-30%
mAb Concentration (mg/L)7321,098+50%
Cell-Specific Productivity7.1 pg/cell/day11 pg/cell/day+55%

Structure-Activity Relationship (SAR)

The compound’s bioactivity is influenced by:

  • Benzothiazole Substituents: Electron-withdrawing groups (e.g., -SO2_2CH3_3) improve target binding but reduce solubility .

  • Pyrrolidine-dione Ring: The cyclic imide enhances interactions with polar residues in enzyme active sites .

  • Amide Linker: Flexibility versus rigidity balances bioavailability and potency.

Industrial and Research Applications

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for kinase inhibitors and antimicrobial agents .

  • Glycosylation Control: Modulates N-glycan profiles in therapeutic antibodies, aiding quality control .

Material Science

  • Polymer Additives: The imide group improves thermal stability in polyamides and polyesters.

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